2-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile
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Overview
Description
2-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is a chemical compound that features a fluorophenyl group, a hydroxyazetidinyl group, and an acetonitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions.
Addition of the Acetonitrile Group: This can be done through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanol
- 2-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)propionitrile
Uniqueness
The unique combination of the fluorophenyl, hydroxyazetidinyl, and acetonitrile groups in 2-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-9-3-1-8(2-4-9)11(5-13)14-6-10(15)7-14/h1-4,10-11,15H,6-7H2 |
InChI Key |
OHVCWMNSKUPPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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